Paratocarpin K

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

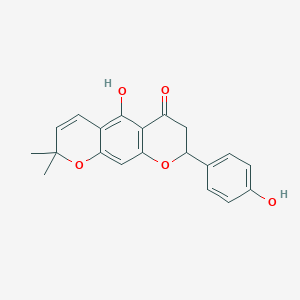

Paratocarpin K is a naturally occurring chalcone, a type of flavonoid, which is characterized by its open-chain structure where two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system . This compound is known for its diverse biological activities and is found in various plant species, particularly in the Leguminosae, Asteraceae, and Moraceae families .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Paratocarpin K involves several steps, starting from the appropriate aromatic aldehyde and acetophenone derivatives. The key step is the Claisen-Schmidt condensation, which forms the chalcone structure. This reaction typically requires basic conditions, often using sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Post-reaction, the product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

化学反応の分析

Types of Reactions: Paratocarpin K undergoes various chemical reactions, including:

Oxidation: This reaction can convert the chalcone into corresponding epoxides or other oxidized derivatives.

Reduction: Reduction of the α,β-unsaturated carbonyl system can yield dihydrochalcones.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products: The major products formed from these reactions include epoxides, dihydrochalcones, and various substituted chalcones, depending on the specific reagents and conditions used .

科学的研究の応用

Anti-Cancer Activity

Paratocarpin K has been identified as a potent inhibitor of V-domain Ig suppressor of T cell activation (VISTA), which plays a significant role in immune evasion by tumors. A study conducted using virtual screening methods revealed that this compound exhibited strong binding affinity to VISTA, with a binding energy of -33.33 kcal/mol, indicating its potential as an immunotherapeutic agent against cancers such as triple-negative breast cancer .

Case Study: VISTA Inhibition

- Objective : To evaluate the efficacy of natural compounds in blocking VISTA.

- Method : Virtual screening against VISTA using a medicinal plant database.

- Findings : this compound demonstrated significant stability in molecular dynamics simulations, suggesting its potential for further experimental validation in cancer therapy .

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity against various pathogens. Its effectiveness against specific bacteria and fungi makes it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Screening

- Objective : To assess the antimicrobial properties of flavonoids from Fabaceae plants.

- Method : Testing against a range of bacterial and fungal strains.

- Findings : Compounds similar to this compound showed significant antibacterial and antifungal effects, which could be harnessed for therapeutic applications .

Anti-Inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit nitric oxide production, which is crucial in inflammatory responses.

Case Study: Inhibition of Nitric Oxide Production

- Objective : To evaluate the anti-inflammatory activity of flavonoids.

- Method : Measurement of nitric oxide levels in vitro.

- Findings : this compound exhibited inhibition comparable to dexamethasone, suggesting its potential use in treating inflammatory diseases .

Pharmacological Potential and Mechanisms

The pharmacological mechanisms underlying the effects of this compound are still being elucidated. Current studies focus on its interactions with various molecular targets involved in cancer progression and inflammatory pathways.

Summary Table of Applications

作用機序

The mechanism of action of Paratocarpin K involves its interaction with various molecular targets and pathways:

Molecular Targets: It targets enzymes and receptors involved in inflammatory and oxidative stress pathways.

Pathways Involved: It modulates pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer progression.

類似化合物との比較

- Paratocarpin D

- Paratocarpin E

- Xanthohumol D

- Bartericin A

Comparison: Paratocarpin K is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct biological activities. Compared to Paratocarpin D and E, this compound exhibits stronger anti-inflammatory and antioxidant properties . Xanthohumol D and Bartericin A, while similar in structure, have different substitution patterns leading to variations in their biological activities .

生物活性

Paratocarpin K, a member of the chalcone family, has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article compiles recent findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a chalcone structure, which typically consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This structural framework is crucial for its biological activity, influencing interactions with various biological targets.

1. Cytotoxicity Against Cancer Cell Lines

This compound has been evaluated for its cytotoxic effects on several cancer cell lines. Notably, studies have reported significant antiproliferative activity against:

- MCF-7 (Breast Cancer) : this compound exhibited an IC50 value of approximately 19.6 μM, indicating potent cytotoxicity compared to other chalcones .

- HepG2 (Liver Cancer) : Similar studies suggest that this compound can inhibit cell growth effectively .

- Additional Cell Lines : Research indicates activity against various human cancer lines such as A549 (lung cancer) and Du145 (prostate cancer), although specific IC50 values vary across studies.

The mechanisms through which this compound exerts its cytotoxic effects include:

- Induction of Apoptosis : this compound promotes apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. This is evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .

- Inhibition of Cell Migration : Studies suggest that this compound may inhibit metastasis by affecting the expression of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion .

Comparative Biological Activity

To understand the relative potency of this compound compared to other chalcones, a summary table is provided below:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 19.6 | Induction of apoptosis |

| Paratocarpin E | MCF-7 | 19.6 | Apoptosis via NF-κB activation |

| Xanthoangelol D | MCF-7 | 20.60 | PTP1B inhibition |

| Compound 12 | MDA-MB-231 | 4 - 3 | Enhanced binding interactions |

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound:

- In Vivo Studies : Animal models have demonstrated that administration of this compound can significantly reduce tumor size and improve survival rates in models of breast and liver cancer .

- Combination Therapies : Research indicates that combining this compound with established chemotherapeutic agents may enhance overall efficacy and reduce side effects by targeting multiple pathways involved in cancer progression .

特性

IUPAC Name |

5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-20(2)8-7-13-16(25-20)10-17-18(19(13)23)14(22)9-15(24-17)11-3-5-12(21)6-4-11/h3-8,10,15,21,23H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAQPDCTCSLTHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(C3=C(C=C2O1)OC(CC3=O)C4=CC=C(C=C4)O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。